molecular formula C8H8N4O2S B3150107 5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide CAS No. 683274-65-9

5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide

Cat. No.: B3150107
CAS No.: 683274-65-9
M. Wt: 224.24 g/mol
InChI Key: GJUHUYGXAUSJMI-UHFFFAOYSA-N
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Description

5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide is a heterocyclic compound that combines the structural features of thiazole and isoxazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide typically involves the cyclization of intermediate compounds. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with hydroxylamine hydrochloride to form the isoxazole ring. This intermediate is then reacted with hydrazine hydrate under refluxing methanolic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide is unique due to its combined thiazole and isoxazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c1-4-10-6(3-15-4)7-2-5(12-14-7)8(13)11-9/h2-3H,9H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUHUYGXAUSJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=NO2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide
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5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide
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5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide
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5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide
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5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide
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5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide

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